4-(2-Furoyl)piperazine-1-carboximidamide sulfate
Description
Properties
IUPAC Name |
4-(furan-2-carbonyl)piperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.H2O4S/c11-10(12)14-5-3-13(4-6-14)9(15)8-2-1-7-16-8;1-5(2,3)4/h1-2,7H,3-6H2,(H3,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARRLHLTVVEFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₄O₆S |
| Molecular Weight | 320.32 g/mol |
| CAS Number | 1417567-53-3 |
| SMILES Code | OS(O)(=O)=O.NC(N1CCN(C(C2=CC=CO2)=O)CC1)=N |
Synthesis Steps
| Step | Reaction Components | Conditions |
|---|---|---|
| 1 | Piperazine, 2-furoyl chloride, base | Solvent: DMF or DCM, Temperature: Room temperature |
| 2 | 4-(2-Furoyl)piperazine, cyanamide/thiourea | Solvent: Water or ethanol, Temperature: 50-70°C |
| 3 | 4-(2-Furoyl)piperazine-1-carboximidamide, sulfuric acid | Solvent: Water or ethanol, Temperature: 0-10°C |
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Nitrogen
The secondary amine on the piperazine ring participates in nucleophilic substitution reactions with alkyl/aryl halides or electrophilic reagents.
Example Reaction :
Reaction with 2-bromoacetamide derivatives in acetonitrile, catalyzed by under reflux, yields 2-[4-(2-furoyl)-1-piperazinyl]-N-substituted acetamides .
| Reactant | Product | Conditions | Yield |
|---|---|---|---|
| N-aryl-2-bromoacetamide | 2-[4-(2-furoyl)-1-piperazinyl]acetamide | , reflux | 75–90% |
This reaction demonstrates the piperazine nitrogen’s nucleophilicity, forming C–N bonds with electrophilic carbons .
Acylation and Alkylation Reactions
The piperazine nitrogen can undergo further acylation or alkylation.
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides .
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) introduces alkyl groups at the nitrogen .
Key Observation :
The sulfate counterion may moderate reactivity by stabilizing the piperazine cation, reducing the nucleophilicity of the amine compared to non-salt forms .
Carboximidamide Group Reactivity
The carboximidamide () group undergoes hydrolysis and condensation:
-
Hydrolysis : Under acidic or basic conditions, it hydrolyzes to a carboxylic acid derivative:
This reaction is critical for prodrug activation or metabolite formation .
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Condensation with Carbonyls : Reacts with aldehydes/ketones to form imine derivatives, analogous to Maillard-type reactions .
Coordination Chemistry
The piperazine nitrogen and furoyl oxygen act as donor sites for metal coordination.
Reported Complexes :
-
Cadmium(II) complexes : Piperazine derivatives form stable complexes with , enhancing luminescence properties .
-
Copper(II) chelates : Potential catalytic applications in oxidation reactions .
Stability and Degradation
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pH Sensitivity : Stable in neutral aqueous solutions but undergoes hydrolysis in strongly acidic/basic conditions, releasing sulfate ions and decomposing the carboximidamide group .
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Thermal Stability : Decomposes above 200°C, with the furoyl group fragmenting first, followed by piperazine ring breakdown .
Biological Interactions
While not a primary focus, derivatives of this compound exhibit:
Scientific Research Applications
Therapeutic Applications
1. Neurological Disorders
The compound has been investigated for its neuroprotective properties. Research indicates that it may be effective in the treatment of conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to inhibit fatty acid amide hydrolase (FAAH) suggests a mechanism for enhancing endocannabinoid signaling, which is beneficial in neuroprotection and reducing inflammation in the brain .
2. Pain Management
4-(2-Furoyl)piperazine-1-carboximidamide sulfate has shown promise in managing chronic pain conditions. It acts on various pain pathways, potentially providing relief for patients suffering from neuropathic pain, arthritis, and other inflammatory conditions. The compound's efficacy as a pain reliever has been highlighted in several preclinical studies .
3. Cancer Treatment
The compound has been explored for its potential use in oncology. It may help mitigate nausea and vomiting associated with chemotherapy, thus improving the quality of life for cancer patients. Additionally, preliminary studies suggest that it could have direct anti-cancer effects by inhibiting tumor growth and promoting apoptosis in cancer cells .
4. Cardiovascular Health
Research indicates that derivatives of this compound can exhibit antihypertensive properties. For instance, related compounds have been shown to lower blood pressure by acting on the vascular system, making them candidates for treating hypertension .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antimicrobial Activity
- 4-(2-Furoyl)piperazine Derivatives: Compounds bearing 2-furoyl groups, such as 3-[4-(2-furoyl)-1-piperazinyl]-N-substituted propanamides, exhibit potent antibacterial activity against S. aureus and E. coli (MIC: 8.34–9.24 µM) with low hemolysis (4.35–15.48%), suggesting favorable therapeutic indices .
- Chlorophenyl and Fluorophenyl Analogs: No direct antimicrobial data are reported, but chloro/fluoro substituents are associated with enhanced lipophilicity and membrane penetration in related compounds .
Enzyme Inhibition
- Methoxyphenyl Analogs: Unreported enzyme activity, but methoxy groups are linked to improved metabolic stability in drug design .
Physicochemical Properties
| Property | 4-(2-Furoyl)piperazine-1-carboximidamide sulfate | 4-(4-Chlorophenyl) Analog | 4-(2-Fluorophenyl) Analog |
|---|---|---|---|
| Water Solubility | High (sulfate salt) | Moderate | Moderate |
| LogP (Predicted) | ~1.2 | ~2.8 | ~2.5 |
| Stability | Stable under refrigeration | Hygroscopic | Stable |
Notes:
- Sulfate salts generally exhibit higher solubility than hydrochloride salts, favoring oral bioavailability .
Biological Activity
4-(2-Furoyl)piperazine-1-carboximidamide sulfate (CAS No. 1417567-53-3) is a compound of significant interest within the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including anti-inflammatory properties, interactions with specific biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N4O3S, with a molecular weight of approximately 320.32 g/mol. The compound features a furoyl group attached to a piperazine backbone, which is critical for its biological interactions. The presence of a carboximidamide functional group enhances its chemical reactivity and binding affinity to various targets.
Biological Activities
Preliminary studies have indicated that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Research suggests that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
- Neuroprotective Effects : The compound has been investigated for its protective effects on neuronal cells, particularly in models of cerebrovascular disorders. It shows promise in reducing infarct volumes in cerebral ischemic models, indicating potential applications in treating conditions like stroke .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition may contribute to its therapeutic effects in pain management and neuroprotection .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Binding Affinity : The compound's structure allows it to bind effectively to target receptors and enzymes, modulating their activity. This interaction can lead to downstream effects that alter cellular signaling pathways associated with inflammation and neuroprotection .
- Modulation of Signaling Pathways : By inhibiting FAAH, the compound may increase the levels of endocannabinoids, which play a role in pain modulation and neuroprotection. This mechanism could be beneficial in developing treatments for chronic pain and neurodegenerative diseases .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:
| Compound Name | Similarity Features | Unique Aspects |
|---|---|---|
| 1-(2-Furoyl)piperazine | Contains furoyl group | Lacks carboximidamide functionality |
| Piperazine-1-carboximidamide | Shares piperazine core | Different functional groups affecting activity |
| 4-(Furan-2-carbonyl)piperazine | Similar carbonyl structure | Different substituents leading to varied reactivity |
| 4-(3-Methylfuran-2-carbonyl)piperazine | Contains a methyl-substituted furan | Variations in biological activity |
This table illustrates how slight modifications in structure can lead to different biological activities and therapeutic potentials.
Study on Neuroprotective Effects
In a controlled study involving rat models of cerebral ischemia, administration of this compound resulted in significant reductions in cerebral infarct volumes compared to control groups. The study indicated that treatment initiated immediately after ischemic reperfusion led to improved outcomes, suggesting a critical therapeutic window for intervention .
Anti-inflammatory Activity Assessment
Another study focused on the anti-inflammatory properties of the compound demonstrated that it effectively reduced levels of pro-inflammatory cytokines in vitro. These findings suggest potential applications in treating inflammatory diseases where cytokine modulation is beneficial.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Furoyl)piperazine-1-carboximidamide sulfate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions involving piperazine derivatives and furoyl precursors. For example, a modified procedure from piperazine-1-carboxamidine intermediates (e.g., 4-(tert-butoxycarbonyl)piperazine-1-carboxamidine) with 2-furoyl chloride under anhydrous conditions in aprotic solvents like DMA or 1-PrOH is effective . Optimization involves adjusting stoichiometry, reaction time (e.g., reflux for 6–12 hours), and purification via recrystallization or chromatography. Monitoring reaction progress using TLC or HPLC is critical .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.17–4.07 ppm for piperazine protons, δ 7.2–8.6 ppm for aromatic signals) confirms substitution patterns .
- Mass Spectrometry : ESI-MS (e.g., m/z 309–487) verifies molecular ion peaks .
- IR Spectroscopy : Bands at 1612–1726 cm⁻¹ indicate carbonyl and sulfonamide groups .
- Melting Point Analysis : Consistency with literature values (e.g., 165–221°C) validates purity .
Q. How does pH and temperature affect the stability of this compound during storage?
- Methodological Answer : Stability studies should be conducted under controlled conditions (e.g., 2–8°C in inert atmospheres). Buffers like HEPES (pH 7.0–8.5) or phosphate (pH 5.5 ± 0.02) are recommended for aqueous solutions to prevent hydrolysis of the furoyl or sulfonamide groups . Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC analysis can identify degradation products .
Advanced Research Questions
Q. How can substituent variations on the piperazine ring influence bioactivity, and what computational tools aid in predicting these effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modifications like fluorophenyl or hydroxyethyl groups (e.g., in analogues from and ) enhance binding to targets like carbonic anhydrase or kinases.
- Computational Modeling : Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations predict electronic effects (e.g., electron-withdrawing groups increasing electrophilicity) . Tools like AutoDock assess docking affinity to biological targets .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR shifts)?
- Methodological Answer :
- Dynamic Effects : Conformational flexibility of the piperazine ring may cause splitting in NMR (e.g., axial/equatorial proton environments). Variable-temperature NMR (e.g., 25–60°C) can identify dynamic processes .
- Impurity Analysis : Use preparative HPLC to isolate minor components and reassign signals. Cross-validate with high-resolution MS .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .
Q. How can industrial-scale synthesis methods (e.g., continuous flow reactors) be adapted for academic lab settings?
- Methodological Answer :
- Microreactor Systems : Miniaturized continuous flow reactors (e.g., 0.1–5 mL volume) enable rapid screening of reaction parameters (residence time, temperature) with reduced reagent waste .
- Automated Platforms : Lab-scale robotic synthesizers (e.g., Chemspeed) replicate industrial protocols for high-throughput optimization of coupling steps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across similar piperazine derivatives?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number, incubation time, and solvent (DMSO vs. saline) to minimize variability .
- Meta-Analysis : Use platforms like PubChem BioActivity Data to compare IC₅₀ values and identify outliers .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity confirmation .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
